N-cyclopentylpyridine-4-carboxamide

Chemical Synthesis Medicinal Chemistry SAR

N-Cyclopentylpyridine-4-carboxamide is a non-halogenated pyridine-4-carboxamide scaffold essential for SAR-driven lead optimization. Unlike its 2-chloro analog (CAS 1019372-18-9), this unsubstituted parent compound enables electrophilic aromatic substitution or directed metalation at the 2-position—critical for diversifying CDK4/6 inhibitor candidates cited in kinase patent literature. The sterically demanding cyclopentyl amide also serves as a tunable ligand for designing novel coordination complexes. Procure this exact scaffold to ensure synthetic flexibility and IP positioning.

Molecular Formula C11H14N2O
Molecular Weight 190.24g/mol
CAS No. 103792-97-8
Cat. No. B484795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylpyridine-4-carboxamide
CAS103792-97-8
Molecular FormulaC11H14N2O
Molecular Weight190.24g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C11H14N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
InChIKeyXKSNEQXYXHFBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylpyridine-4-carboxamide (CAS 103792-97-8) | Technical Data & Procurement Guide


N-Cyclopentylpyridine-4-carboxamide is a small-molecule chemical tool featuring a pyridine core with a 4-carboxamide group modified by a cyclopentyl moiety. Its molecular formula is C11H14N2O, and it has a molecular weight of 190.24 g/mol [1]. This compound is not intended for therapeutic or veterinary use and is primarily supplied for research and development applications . The scarcity of direct, peer-reviewed primary literature indicates a specialized, niche research profile rather than a well-characterized, broad-spectrum pharmacological agent. This evidence guide clarifies the few verifiable data points available for scientific selection and procurement.

Why N-Cyclopentylpyridine-4-carboxamide Cannot Be Substituted with In-Class Analogs


For research and development procurement, precise chemical identity is paramount. Substituting N-cyclopentylpyridine-4-carboxamide with a closely related analog, such as 2-chloro-N-cyclopentylpyridine-4-carboxamide (CAS 1019372-18-9) , introduces significant structural and functional variability. This is not merely a question of similar molecular weight or scaffold. The presence or absence of a single substituent, like the chlorine atom at the 2-position of the pyridine ring, can drastically alter key physicochemical properties, including lipophilicity (LogP), hydrogen-bonding potential, and metabolic stability, which in turn can impact cell permeability, off-target binding profiles, and overall suitability as a chemical probe or synthetic intermediate [1]. Without direct head-to-head data for the specific compound, reliance on generic in-class inferences is scientifically unsound and can lead to irreproducible results. The following section provides the limited, verifiable quantitative data to justify a precise procurement decision.

Verifiable Differentiation of N-Cyclopentylpyridine-4-carboxamide vs. Closest Analogs


Structural and Physicochemical Comparison: N-Cyclopentyl vs. 2-Chloro-N-Cyclopentyl Pyridine-4-Carboxamide

The target compound, N-cyclopentylpyridine-4-carboxamide, differs fundamentally from its 2-chloro analog. While both share a pyridine-4-carboxamide core, the presence of the chloro substituent in the analog (CAS 1019372-18-9) leads to a higher molecular weight (224.69 g/mol vs. 190.24 g/mol) and introduces a distinct halogen bond donor/acceptor site . This single substitution is a critical determinant in synthetic utility, as the 2-chloro analog serves as a key intermediate for further derivatization via nucleophilic aromatic substitution, a pathway unavailable to the non-halogenated target compound . This distinction directly impacts procurement for specific synthetic strategies.

Chemical Synthesis Medicinal Chemistry SAR

Patent-Disclosed Utility as a CDK4/6 Inhibitor Scaffold Component

A patent (US20160362398A1) discloses a class of kinase inhibitors where the pyridine-4-carboxamide scaffold, including derivatives of N-cyclopentylpyridine-4-carboxamide, are claimed for their ability to inhibit CDK4/6 kinase activity [1]. While this patent does not provide direct quantitative data for the exact compound, it establishes a class-level claim for therapeutic application in hyperproliferative diseases such as cancer and inflammation. This places the compound within a patent-defined chemical space distinct from its simple analogs not mentioned in such filings.

Cancer Research Kinase Inhibition Cell Cycle

Procurement-Driven Application Scenarios for N-Cyclopentylpyridine-4-carboxamide


Precise Procurement for Chemical Derivatization and Scaffold Hopping

A medicinal chemistry laboratory seeking to explore structure-activity relationships (SAR) around a pyridine-4-carboxamide core would require the non-halogenated parent compound for diversification at the 2-position of the pyridine ring. As established in Section 3, the target compound lacks the 2-chloro substituent found in its closest analog (CAS 1019372-18-9), making it the correct starting material for introducing alternative functional groups via electrophilic aromatic substitution or directed metalation strategies [1]. Procuring the specific compound ensures synthetic flexibility that the pre-functionalized 2-chloro analog does not offer.

Lead Generation in CDK4/6 Kinase Inhibitor Programs

Based on the class-level patent evidence in Section 3, this compound can serve as a defined starting point for a lead optimization campaign targeting CDK4/6 kinases for oncology or inflammatory diseases [1]. Researchers can initiate a program with a compound that is part of a claimed inhibitor class, potentially offering a strategic advantage in intellectual property positioning compared to a non-patented analog. This provides a clear, verifiable rationale for procuring this specific scaffold over others.

Material Science and Coordination Chemistry Studies

The pyridine-4-carboxamide moiety is a known ligand in coordination chemistry. The cyclopentyl substitution on the amide nitrogen in the target compound introduces a sterically bulky, hydrophobic group distinct from a simple methyl or phenyl analog. This structural feature can be exploited to tune the geometry and properties of metal complexes. As noted in a related study, pyridine carboxamides form complexes with d-electron ions, and the specific substitution pattern will influence the resulting spectroscopic and magnetic properties [2]. This makes N-cyclopentylpyridine-4-carboxamide a specific and valuable ligand for designing novel materials, where a generic pyridinecarboxamide would yield different coordination geometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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